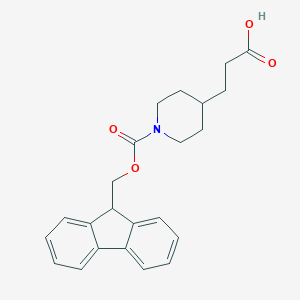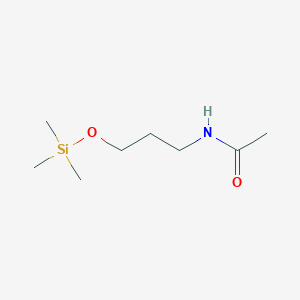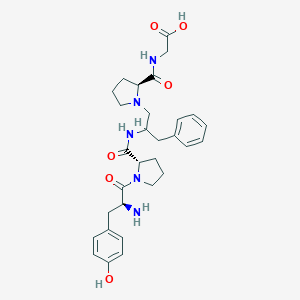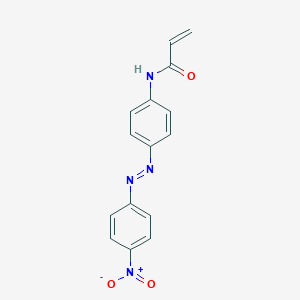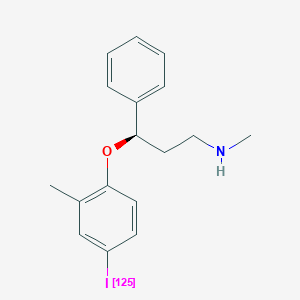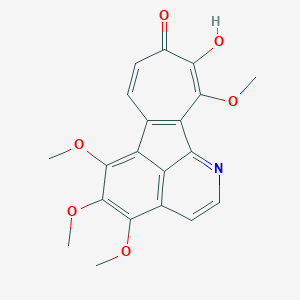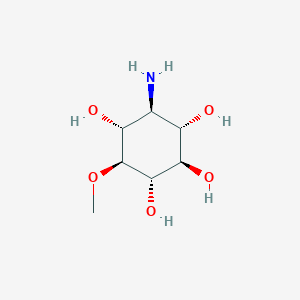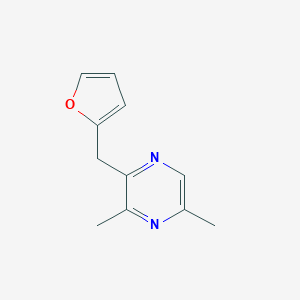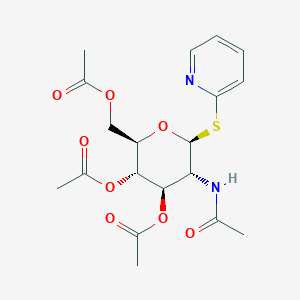
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside, also known as PTG, is a chemical compound that has been widely used in scientific research due to its unique properties. PTG is a thioglycoside derivative that has a pyridyl group at the 2-position and an acetamido group at the 2-position of the pyranose ring. It is a white crystalline powder that is soluble in water and organic solvents. PTG has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to inhibit several glycosidases, including beta-glucosidase, beta-galactosidase, and alpha-fucosidase. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to modulate the activity of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from donor substrates to acceptor substrates.
Biochemische Und Physiologische Effekte
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to have anti-inflammatory and antioxidant properties. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various in vitro and in vivo studies to investigate its effects on different biological systems, such as cancer cells, immune cells, and animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has several advantages for lab experiments, including its stability, solubility, and specificity for glycosidases and glycosyltransferases. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is also relatively easy to synthesize and purify. However, 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other proteins and molecules.
Zukünftige Richtungen
There are several future directions for the use of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in scientific research. One direction is the development of new 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside derivatives with improved properties, such as increased stability and specificity. Another direction is the investigation of the role of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in different biological processes, such as cell signaling and metabolism. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside may also have potential applications in drug delivery and imaging, as well as in the development of new therapies for diseases.
Synthesemethoden
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemical synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-D-glucopyranoside with 2-pyridylboronic acid in the presence of a palladium catalyst. The enzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the use of a recombinant enzyme, such as a glycosyltransferase, to catalyze the reaction between the donor and acceptor substrates. The chemoenzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the combination of chemical and enzymatic methods to produce the compound.
Wissenschaftliche Forschungsanwendungen
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various scientific research applications, including chemical biology, glycobiology, and drug discovery. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used as a tool to study the role of carbohydrates in biological processes, such as protein-carbohydrate interactions and cell signaling pathways. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been used to develop new drugs and therapies for diseases, such as cancer and viral infections.
Eigenschaften
CAS-Nummer |
148731-71-9 |
|---|---|
Produktname |
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside |
Molekularformel |
C19H24N2O8S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24N2O8S/c1-10(22)21-16-18(28-13(4)25)17(27-12(3)24)14(9-26-11(2)23)29-19(16)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3,(H,21,22)/t14-,16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
CIMMAOWKSJKPKK-SJQORLFUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
2-pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside PATAD-1-thio-D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



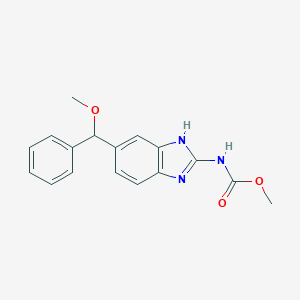

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
